molecular formula C9H9BrFNO2 B1592780 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide CAS No. 343564-56-7

4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1592780
M. Wt: 262.08 g/mol
InChI Key: SLYYEMJPXWFKDE-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 . It is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide is 1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide is a liquid at room temperature . .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : A study by Kametani et al. (1972) explored the synthesis of narwedine-type enones via photochemical cyclisation involving compounds structurally related to 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide. This research highlights the compound's role in the synthesis of complex heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (Kametani et al., 1972).

  • Radiosynthesis for Neuroreceptor Imaging : Mertens et al. (1994) described the radiosynthesis of a compound with structural similarities to 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide for imaging serotonin-5HT2-receptors. This underscores its potential application in developing tracers for neuroimaging and studying brain function (Mertens et al., 1994).

  • Photodynamic Therapy for Cancer Treatment : A 2020 study by Pişkin et al. introduced new compounds with structural elements similar to 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide for use in photodynamic therapy. This research suggests the compound's potential application in cancer treatment, emphasizing its role in producing singlet oxygen and its effectiveness as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

  • Development of Brominated Aromatic Compounds : Research by Deacon and Farquharson (1976) on the synthesis and bromodemercuration of permercurated arenes includes derivatives that are structurally related to 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide. This study demonstrates the compound's utility in the development of brominated aromatic compounds, important in various chemical syntheses (Deacon & Farquharson, 1976).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

4-bromo-3-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYYEMJPXWFKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624653
Record name 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-N-methoxy-N-methyl-benzamide

CAS RN

343564-56-7
Record name 4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,O-Dimethylhydroxylamine (2.45 g, 25.1 mmol) was added to an ambient temperature solution of 4-bromo-3-fluorobenzoic acid (5 g, 22.8 mmol), EDC (5.25 g, 27.4 mmol), HOBt (4.2 g, 27.4 mmol) and NMM (12.55 mL, 114.2 mmol) in methylene chloride (50 mL). After stirring at ambient temperature overnight, the reaction mixture was poured into ethyl acetate and washed successively with saturated aqueous sodium bicarbonate and brine, dried (sodium sulfate) and concentrated in vacuo. Chromatography over silica eluting with 40-80% ethyl acetate/hexane afforded 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide.
Quantity
2.45 g
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reactant
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5 g
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5.25 g
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reactant
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4.2 g
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12.55 mL
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-3-fluorobenzoic acid (5.0 g, 22.83 mmol) in dichloromethane (100 ml) was added WSC (8.8 g, 45.66 mmol), N,O-dimethylhydroxylamine hydrochloride (4.5 g, 45.66 mmol) and stirred at room temperature for 5 h. The solvent was removed and the residue was diluted with ethyl acetate. The organic layer was washed with water, dried (MgSO4), and concentrated to afford 5.47 g of the titled compound as a yellow oil. The compound was used for the next reaction directly.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 g
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reactant
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Quantity
4.5 g
Type
reactant
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Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Oxalyl chloride (38.1 mL, 450 mmol) was slowly added to a mixture of 4-bromo-3-fluorobenzoic acid (49.3 g, 225 mmol) (Alfa Aesar, Cat. # B25475) in dichloromethane (300 mL). Subsequently, N,N-dimethylformamide (1.0 mL) was added and the reaction mixture was stirred at ambient temperature for 2 h. The reaction mixture was concentrated under reduced pressure and co-evaporated with toluene 3 times. The residue was then dissolved in dichloromethane (100 mL). The solution was added drop-wise to a mixture of N,O-dimethylhydroxylamine hydrochloride (30.7 g, 315 mmol) and potassium carbonate (120 g, 900 mmol) in dichloromethane (300 mL) and water (300 mL). The reaction mixture was stirred at ambient temperature for 2 hours. The organic layer was separated. The aqueous layer was extracted with dichloromethane (2×50 mL). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure to give the product. (58.5 g) LCMS (M+H)+: m/z=261.9/263.9.
Quantity
38.1 mL
Type
reactant
Reaction Step One
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49.3 g
Type
reactant
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Quantity
300 mL
Type
solvent
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Quantity
30.7 g
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reactant
Reaction Step Two
Quantity
120 g
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reactant
Reaction Step Two
Quantity
300 mL
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solvent
Reaction Step Two
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Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
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solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
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4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
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4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
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4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
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4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide
Reactant of Route 6
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4-Bromo-3-fluoro-N-methoxy-N-methylbenzamide

Citations

For This Compound
2
Citations
Y Yu, A Liu, G Dhawan, H Mei, W Zhang, K Izawa… - Chinese Chemical …, 2021 - Elsevier
… On the other hand, 4-bromo-3-fluoro-N-methoxy-N-methylbenzamide (51) was prepared from 4-bromo-3-fluorobenzoic acid via the formation of acyl chloride and amidation reaction …
Number of citations: 74 www.sciencedirect.com
P Cole - Drugs of the Future, 2017 - access.portico.org
… chloride (II), which is condensed with N,O-dimethylhydroxylamine hydrochloride (III) in the presence of K2CO3 in CH2Cl2/H2O to yield 4-bromo3-fluoro-N-methoxy-N-methylbenzamide (…
Number of citations: 2 access.portico.org

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